![molecular formula C20H28N2O5S B2816976 methyl (4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 1797185-41-1](/img/structure/B2816976.png)
methyl (4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)phenyl)carbamate
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Description
Methyl (4-(N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C20H28N2O5S and its molecular weight is 408.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Transformations : The compound is central to research exploring the synthesis and transformation of aromatic carbamates. For instance, Velikorodov et al. (2017) detailed the oxidation of similar carbamate structures leading to the formation of derivatives with potential applications in pharmacology and material sciences (A. V. Velikorodov & E. Shustova, 2017). The work presents a foundation for developing novel compounds with enhanced properties.
Antimitotic Agents : Research into chiral isomers of similar carbamates has revealed their activity in biological systems. For example, Temple and Rener (1992) found that certain isomers exhibit antimitotic properties, indicating the potential for developing new therapeutic agents targeting cancer cells (C. Temple & G. Rener, 1992).
Novel Sulfonamide Hybrids : The exploration of sulfonamide hybrids incorporating carbamate structures has been significant in antimicrobial research. Hussein (2018) synthesized novel sulfonamide carbamates with potent antimicrobial activities, suggesting their importance in developing new antimicrobial agents (Modather F. Hussein, 2018).
Selective Inhibitors of BChE : In the quest for selective inhibitors of butyrylcholinesterase (BChE), a series of carbamates has been synthesized and tested for their inhibitory potential. Magar et al. (2021) reported on benzyl carbamates that showed significant selectivity and potency against BChE, highlighting their potential in treating diseases like Alzheimer's (Pratibha Magar et al., 2021).
Development of Polyheterocyclic Compounds : Velikorodov et al. (2019) contributed to the synthesis of new polyheterocyclic compounds based on chalcones, utilizing carbamate intermediates. This research opens pathways for the creation of complex organic molecules with potential applications in drug development and materials science (A. V. Velikorodov et al., 2019).
properties
IUPAC Name |
methyl N-[4-[(2-methoxy-2-adamantyl)methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S/c1-26-19(23)22-17-3-5-18(6-4-17)28(24,25)21-12-20(27-2)15-8-13-7-14(10-15)11-16(20)9-13/h3-6,13-16,21H,7-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIMRPRXWZARJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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